![molecular formula C21H20N4O B2489677 3-(2-甲氧基苯基)-5-甲基-N-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890621-43-9](/img/structure/B2489677.png)

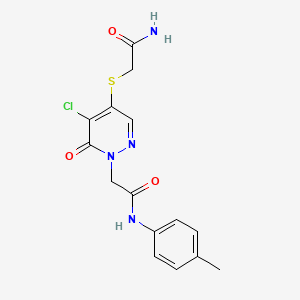

3-(2-甲氧基苯基)-5-甲基-N-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be performed through environmentally benign and efficient routes, utilizing ultrasound irradiation assisted by KHSO4 in aqueous media. This method has been described as simple, efficient, and convenient, offering high yields and operational simplicity under mild reaction conditions (Kaping et al., 2016). Another approach involves the reaction of 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with amines, leading to the formation of pyrazolo[3,4-d]pyrimidines (Makarov et al., 2003).

Molecular Structure Analysis

The molecular structure and regioselectivity of synthesized pyrazolo[1,5-a]pyrimidine compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectral data. X-ray crystallography has been employed for structural confirmation of selected compounds, providing detailed insights into the molecular configurations of these derivatives (Kaping et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, demonstrating their versatility in organic synthesis. The reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines is a notable example, highlighting the synthetic utility of these compounds (Makarov et al., 2003).

科学研究应用

合成和化学性质

使用环保且高效的方法合成了吡唑并[1,5-a]嘧啶衍生物,展示了这些化合物在有机合成中的多功能性。例如,Kaping等人(2016年)描述了在超声辐照下对吡唑并[1,5-a]嘧啶类似物进行区域选择性合成,然后对其进行抗炎和抗癌活性筛选(Kaping et al., 2016)。这种合成方法提供了高产率和操作简便性,突显了吡唑并[1,5-a]嘧啶衍生物的化学稳定性。

生物活性和应用

合成的吡唑并[1,5-a]嘧啶衍生物展现出有希望的生物活性。例如,Hassan等人(2014年)合成了5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,对它们在对厄立特氏腹水癌(EAC)细胞的细胞毒性进行了筛选,表明在癌症治疗中具有潜在应用价值(Hassan et al., 2014)。类似地,吡唑并[1,5-a]嘧啶衍生物的衍生物被评估其抗肿瘤、抗真菌和抗菌活性,表明它们具有广谱生物活性(Titi et al., 2020)。

材料科学和涂料的潜力

除了生物应用外,吡唑并[1,5-a]嘧啶衍生物已被纳入用于抗菌涂层的材料中。El‐Wahab等人(2015年)合成了杂环化合物,当这些化合物被纳入聚氨酯清漆和印刷油墨中时,表现出显著的抗菌效果(El‐Wahab等人,2015)。

量子化学计算和理论研究

对吡唑并[1,5-c]嘧啶-7(1H)-酮衍生物进行了理论研究和量子化学计算,以了解其分子性质,为开发具有特定应用需求的新化合物提供了见解(Saracoglu et al., 2019)。

属性

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-14-8-10-16(11-9-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-6-4-5-7-19(17)26-3/h4-13,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHJSNLIZITECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

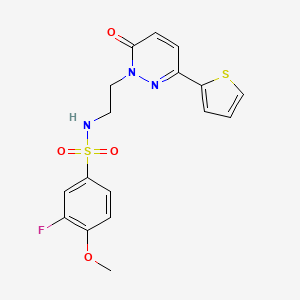

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)